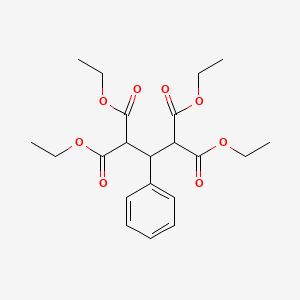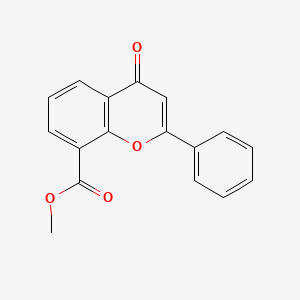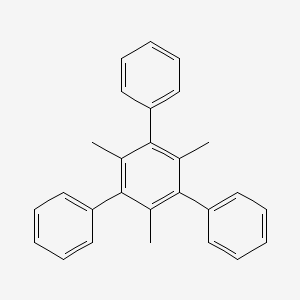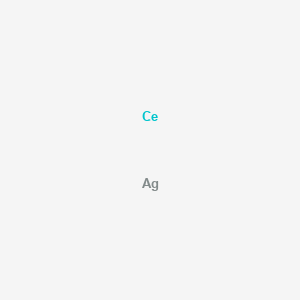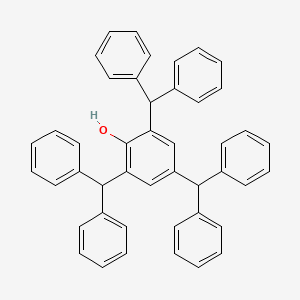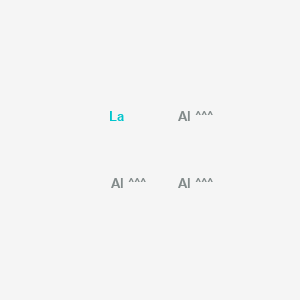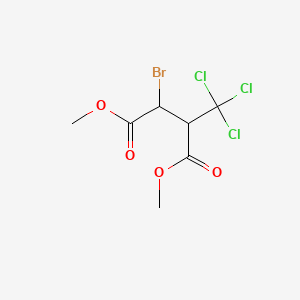
Dimethyl 2-bromo-3-(trichloromethyl)butanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2-bromo-3-(trichloromethyl)butanedioate is an organic compound with the molecular formula C7H8BrCl3O4. It is characterized by the presence of a bromine atom, a trichloromethyl group, and two ester groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyl 2-bromo-3-(trichloromethyl)butanedioate can be synthesized through a multi-step process involving the bromination of a suitable precursor followed by esterification
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale bromination and esterification reactions. These processes are carried out in reactors with precise control over temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 2-bromo-3-(trichloromethyl)butanedioate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of hydroxyl derivatives.
Reduction Reactions: The trichloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The ester groups can be oxidized to carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic medium.
Major Products Formed
Substitution: Hydroxyl derivatives.
Reduction: Methyl-substituted derivatives.
Oxidation: Carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Dimethyl 2-bromo-3-(trichloromethyl)butanedioate has several applications in scientific research:
Biology: Studied for its potential effects on biological systems, particularly in the context of enzyme inhibition.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of dimethyl 2-bromo-3-(trichloromethyl)butanedioate involves its interaction with molecular targets through its reactive bromine and trichloromethyl groups. These groups can form covalent bonds with nucleophilic sites on enzymes and other proteins, leading to inhibition or modification of their activity. The ester groups can also undergo hydrolysis, releasing the corresponding acids which may further interact with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethyl 2-bromo-3-(chloromethyl)butanedioate
- Dimethyl 2-bromo-3-(fluoromethyl)butanedioate
- Dimethyl 2-bromo-3-(methyl)butanedioate
Uniqueness
Dimethyl 2-bromo-3-(trichloromethyl)butanedioate is unique due to the presence of the trichloromethyl group, which imparts distinct chemical properties such as increased reactivity and higher electronegativity compared to its analogs with fewer halogen atoms. This makes it particularly useful in reactions requiring strong electrophilic or nucleophilic sites.
Eigenschaften
CAS-Nummer |
5411-69-8 |
|---|---|
Molekularformel |
C7H8BrCl3O4 |
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
dimethyl 2-bromo-3-(trichloromethyl)butanedioate |
InChI |
InChI=1S/C7H8BrCl3O4/c1-14-5(12)3(7(9,10)11)4(8)6(13)15-2/h3-4H,1-2H3 |
InChI-Schlüssel |
CNHXIIKKCWIXGZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(C(C(=O)OC)Br)C(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


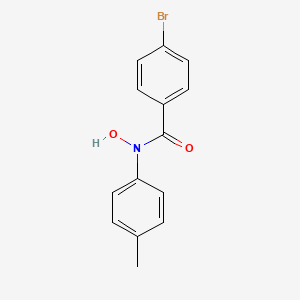

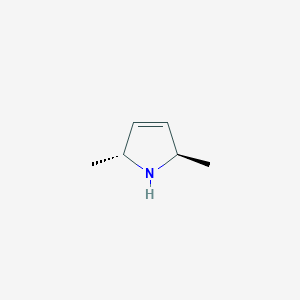
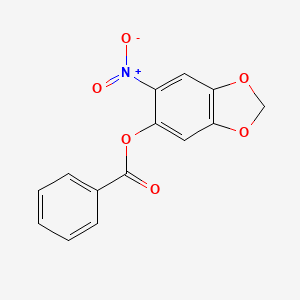
![1-(Benzo[1,3]dioxol-5-ylmethylideneamino)-3-octadecylthiourea](/img/structure/B14725443.png)

